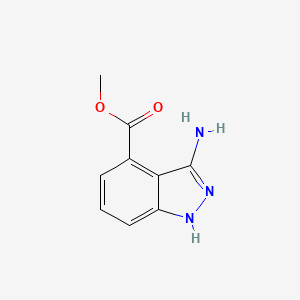

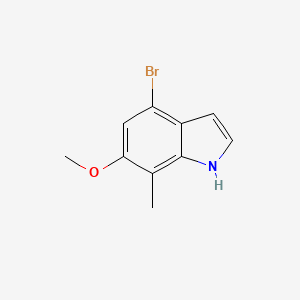

Methyl 3-amino-1H-indazole-4-carboxylate

説明

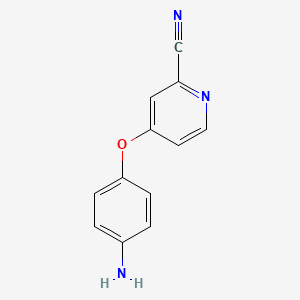

“Methyl 3-amino-1H-indazole-4-carboxylate” is a chemical compound with the molecular weight of 191.19 . It is a solid substance at room temperature . This compound is part of the indazole family, which are heterocyclic aromatic organic compounds .

Synthesis Analysis

The synthesis of indazoles, including “Methyl 3-amino-1H-indazole-4-carboxylate”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-1H-indazole-4-carboxylate” can be represented by the InChI code:1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12) . Chemical Reactions Analysis

Indazoles, including “Methyl 3-amino-1H-indazole-4-carboxylate”, can undergo various chemical reactions. For instance, they can participate in Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

“Methyl 3-amino-1H-indazole-4-carboxylate” is a solid substance at room temperature . It has a molecular weight of 191.19 . The compound should be stored in a refrigerator .科学的研究の応用

Anti-Inflammatory Applications

The indazole nucleus, which is a core part of Methyl 3-amino-1H-indazole-4-carboxylate, has been studied for its anti-inflammatory properties. Compounds with this nucleus have been shown to inhibit the production of pro-inflammatory mediators in various models. For instance, certain indazole derivatives have demonstrated potential in reducing inflammation by targeting cyclo-oxygenase-2 (COX-2) pathways, which are crucial in the inflammatory process .

Anticancer Activity

Indazole derivatives, including those similar to Methyl 3-amino-1H-indazole-4-carboxylate, have been explored for their anticancer activities. These compounds can inhibit cell growth in various cancer cell lines, including colon and melanoma, by inducing apoptosis and affecting cell cycle regulation. The indazole moiety’s ability to interact with key biological targets like Bcl2 family members and the p53/MDM2 pathway makes it a promising scaffold for developing new anticancer agents .

Antimicrobial Potential

The structural framework of indazoles has been associated with significant antimicrobial activity. This includes the potential to act against a range of bacteria and fungi, which is critical given the rising concern over antibiotic resistance. Research into Methyl 3-amino-1H-indazole-4-carboxylate could lead to the development of novel antimicrobial agents that can be used to treat various infectious diseases .

Antihypertensive Effects

Indazole compounds have been identified as potential antihypertensive agents. They can modulate blood pressure by affecting vascular smooth muscle tone and endothelial function. The exploration of Methyl 3-amino-1H-indazole-4-carboxylate in this context could yield new treatments for hypertension, a major risk factor for cardiovascular diseases .

Neuroprotective Properties

Research has indicated that indazole derivatives may possess neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death. The specific mechanisms by which Methyl 3-amino-1H-indazole-4-carboxylate might exert such effects would be an interesting area for further study .

Diabetes Management

Indazole derivatives have shown promise in managing diabetes by exhibiting hypoglycemic effects. They may influence insulin signaling pathways or enhance glucose uptake in peripheral tissues. Investigating the role of Methyl 3-amino-1H-indazole-4-carboxylate in this field could contribute to the development of new therapeutic options for diabetes patients .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

Indazole-containing compounds, including “Methyl 3-amino-1H-indazole-4-carboxylate”, have a wide range of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of this compound could involve further exploration of its medicinal properties and development of more efficient synthesis methods.

特性

IUPAC Name |

methyl 3-amino-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMTVIKEAFEJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-1H-indazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1523570.png)

![[1-(Propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1523573.png)

![5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523575.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)